n-Boc-(r)-indoline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Boc-®-indoline-2-carboxylic acid: is a derivative of indoline, a bicyclic compound consisting of a benzene ring fused to a pyrrolidine ring. The “n-Boc” refers to the tert-butoxycarbonyl protecting group attached to the nitrogen atom, which is commonly used in organic synthesis to protect amines from unwanted reactions. The “r” indicates the specific stereochemistry of the compound, which is crucial for its biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Boc-®-indoline-2-carboxylic acid typically involves several steps:
Starting Material: The synthesis begins with indoline, which is commercially available or can be synthesized from aniline through cyclization reactions.
Protection of the Amino Group: The amino group of indoline is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Carboxylation: The protected indoline is then carboxylated at the 2-position. This can be achieved through various methods, including the use of carbon dioxide under high pressure or through the use of carboxylating agents like carbonyl diimidazole.
Industrial Production Methods
In an industrial setting, the production of n-Boc-®-indoline-2-carboxylic acid would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: n-Boc-®-indoline-2-carboxylic acid can undergo oxidation reactions, typically at the indoline ring, to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products, depending on the reagents and conditions used.
Substitution: Substitution reactions can occur at the aromatic ring or the carboxylic acid group, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indoline-2,3-dione derivatives, while reduction could produce indoline-2-carboxylic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, n-Boc-®-indoline-2-carboxylic acid is used as an intermediate in the synthesis of more complex molecules. Its protected amino group allows for selective reactions at other sites on the molecule.
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its specific stereochemistry and functional groups.
Medicine
In medicinal chemistry, n-Boc-®-indoline-2-carboxylic acid is a valuable building block for the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Industry
In the industrial sector, this compound is used in the production of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism by which n-Boc-®-indoline-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The Boc protecting group can be selectively removed under mild conditions, revealing the active amine group that can participate in further reactions.
Comparison with Similar Compounds
Similar Compounds
n-Boc-indoline-2-carboxylic acid: Lacks the specific stereochemistry indicated by the “r”.
n-Boc-indoline-3-carboxylic acid: Differently substituted at the 3-position.
n-Boc-indoline-2-carboxamide: Contains an amide group instead of a carboxylic acid.
Uniqueness
n-Boc-®-indoline-2-carboxylic acid is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions. This makes it particularly valuable in the synthesis of chiral pharmaceuticals and in studies requiring enantiomerically pure compounds.
Properties
Molecular Formula |
C14H17NO4 |
---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid |
InChI |
InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-10-7-5-4-6-9(10)8-11(15)12(16)17/h4-7,11H,8H2,1-3H3,(H,16,17)/t11-/m1/s1 |
InChI Key |
QONNUMLEACJFME-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](CC2=CC=CC=C21)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.